N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide

Physicochemical profiling Drug-likeness ADME prediction

N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide (CAS 1206997-58-1) is a synthetic heterocyclic small molecule (C11H11N5O2S, MW 277.3) belonging to the N-(thiazol-2-yl)pyrazine-2-carboxamide class. It features a pyrazine-2-carboxamide core linked via an amide bond to a 4-substituted thiazole ring bearing a methylcarbamoyl methyl group at the thiazole 4-position.

Molecular Formula C11H11N5O2S
Molecular Weight 277.3
CAS No. 1206997-58-1
Cat. No. B2568595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide
CAS1206997-58-1
Molecular FormulaC11H11N5O2S
Molecular Weight277.3
Structural Identifiers
SMILESCNC(=O)CC1=CSC(=N1)NC(=O)C2=NC=CN=C2
InChIInChI=1S/C11H11N5O2S/c1-12-9(17)4-7-6-19-11(15-7)16-10(18)8-5-13-2-3-14-8/h2-3,5-6H,4H2,1H3,(H,12,17)(H,15,16,18)
InChIKeyRSILNXRZFWSGMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2-(Methylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide (CAS 1206997-58-1): Structural Identity, Physicochemical Profile, and Scaffold Classification for Research Procurement


N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide (CAS 1206997-58-1) is a synthetic heterocyclic small molecule (C11H11N5O2S, MW 277.3) belonging to the N-(thiazol-2-yl)pyrazine-2-carboxamide class [1]. It features a pyrazine-2-carboxamide core linked via an amide bond to a 4-substituted thiazole ring bearing a methylcarbamoyl methyl group at the thiazole 4-position. This scaffold is structurally related to the first-line antitubercular agent pyrazinamide, placing it within a well-precedented pharmacophore space with documented activity against mycobacterial and kinase targets [2]. The compound is commercially available at 98% HPLC purity and is primarily utilized as a research intermediate and screening candidate in medicinal chemistry programs targeting infectious diseases and oncology .

Why N-(4-(2-(Methylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide Cannot Be Replaced by Generic Pyrazinamide or Simple N-Phenylpyrazine-2-carboxamide Analogs in Research Programs


Substituting this compound with pyrazinamide (PZA, the parent scaffold) or simpler N-phenylpyrazine-2-carboxamide analogs fails because the methylcarbamoyl methyl substituent at the thiazole 4-position fundamentally alters the molecule's hydrogen-bonding capacity (2 HBD, 6 HBA versus 1 HBD, 3 HBA for PZA), topological polar surface area (125 Ų versus 68.9 Ų for PZA), and lipophilicity (XLogP3 = -0.4 versus -0.6 for PZA) [1]. These differences are consequential: the 4-arylthiazol-2-amine scaffold has demonstrated that thiazole 4-position substitution is a critical driver of antimycobacterial potency, with the most active analog 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide (9b) achieving an MIC of 0.78 µg/mL against M. tuberculosis H37Rv versus PZA's MIC range of 1.56–150 µg/mL [2][3]. The methylcarbamoyl methyl group on the target compound introduces a flexible hydrogen-bonding motif not present in any of the published active analogs, creating a unique pharmacophore that may engage distinct residues within mycobacterial MetAP1 or kinase ATP-binding pockets [4].

Quantitative Differentiation Evidence: N-(4-(2-(Methylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide Versus Key Comparators


Topological Polar Surface Area (TPSA) and Lipophilicity (XLogP3) Differentiation from Pyrazinamide Defines a Distinct Permeability–Solubility Profile

The target compound occupies a meaningfully distinct physicochemical space compared to the parent scaffold pyrazinamide (PZA). With a TPSA of 125 Ų and XLogP3 of -0.4, the target compound sits near the upper boundary of the generally accepted CNS drug-like TPSA threshold (<140 Ų) and close to optimal lipophilicity for oral absorption (XLogP3 0–3), whereas PZA (TPSA 68.9 Ų, XLogP3 -0.6) occupies a more polar, low-TPSA space typical of small fragment-like molecules [1][2]. The nearly two-fold increase in TPSA (+56 Ų) and 2.25-fold increase in molecular weight (277.3 vs 123.1 Da) reflect the addition of the thiazole-methylcarbamoyl methyl moiety, which simultaneously increases hydrogen-bonding capacity (2 HBD, 6 HBA vs 1 HBD, 3 HBA for PZA) — a parameter directly correlated with target binding specificity [1].

Physicochemical profiling Drug-likeness ADME prediction

Lipophilicity Gap Versus 6-Chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide (9b) Supports Differential Membrane Partitioning and Off-Target Risk Profile

The target compound's XLogP3 of -0.4 is approximately 3.5–4.0 log units lower than the estimated XLogP3 (~3.0–3.5) of 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide (9b), the most potent antimycobacterial analog in the pyrazinamide–thiazole hybrid series (MIC = 0.78 µg/mL against M. tuberculosis H37Rv) [1][2]. While 9b's higher lipophilicity likely contributes to its potent membrane penetration and target engagement (proposed FabH inhibition), it also correlates with elevated cytotoxicity risk — 9b's selectivity index relative to HepG2 cells is >20, indicating a narrow therapeutic window [1]. The target compound's markedly lower lipophilicity (XLogP3 -0.4) and higher TPSA (125 Ų vs an estimated ~55–75 Ų for 9b) predict reduced passive membrane permeability but potentially superior aqueous solubility and lower non-specific protein binding, offering a distinct in vitro ADME signature that may be preferable in assays where compound precipitation or non-specific binding confounds activity readouts.

Antimycobacterial drug discovery Lipophilicity-driven selectivity Cytotoxicity risk assessment

Scaffold Architecture Differentiation: The Methylcarbamoyl Methyl Bridge Creates a Unique Spatial Pharmacophore Not Replicated by Aryl or Simple Alkyl Thiazole Substituents

Within the broader class of N-(thiazol-2-yl)pyrazine-2-carboxamides, the target compound is distinguished by its 4-(methylcarbamoyl methyl) substituent on the thiazole ring — a flexible, hydrogen-bond-capable linker that contrasts with the rigid 4-aryl substituents found in all active antimycobacterial compounds (e.g., 4-(4-fluorophenyl) in 9b) and the 3-benzamido substituents in the most potent MtMetAP1 inhibitors [1][2]. Published SAR from the MtMetAP1 inhibitor series demonstrated that high enzyme inhibition (IC50 values as low as 0.7 µM for MtMetAP1-IN-1) was specifically associated with 2-substituted benzamido groups at the pyrazine 3-position — a substitution vector entirely absent in the target compound, which instead explores the thiazole 4-position with a methylcarbamoyl methyl group [2]. This represents an orthogonal chemical exploration vector: while the literature-validated series optimize potency through pyrazine 3-substitution, the target compound probes the thiazole 4-position — a region whose SAR remains largely uncharacterized in the context of MtMetAP1 inhibition. Furthermore, the methylcarbamoyl group (NH–C(=O)–CH3) presents both hydrogen bond donor and acceptor functionality, potentially enabling interactions with backbone amides or side-chain residues in target binding pockets that cannot be accessed by the purely hydrophobic 4-aryl substituents of 9b or its congeners [3].

Scaffold diversity Structure–activity relationships Fragment-based drug design

Class-Level Inference: The N-(Thiazol-2-yl)pyrazine-2-carboxamide Scaffold Demonstrates Validated Antimycobacterial Activity With MIC Values Reaching Sub-µg/mL Potency, Supporting Prioritization of Structurally Novel Members for Screening

The N-(thiazol-2-yl)pyrazine-2-carboxamide scaffold to which the target compound belongs has been experimentally validated as an antimycobacterial pharmacophore across multiple independent studies. The most potent reported analog, 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide (9b), demonstrated MIC = 0.78 µg/mL (2.3 µM) against M. tuberculosis H37Rv with a selectivity index >20 against HepG2 cells, representing a >100-fold potency improvement over the parent drug pyrazinamide (MIC range 1.56–150 µg/mL) [1][2]. In a parallel enzyme-targeted approach, 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides achieved MtMetAP1 inhibition with IC50 values as low as 0.7 µM, confirming that the scaffold engages validated mycobacterial targets [3]. Importantly, the target compound is structurally distinct from all published active analogs in this class — it features neither the 6-chloro substituent critical for 9b's potency nor the 3-benzamido group essential for MtMetAP1 inhibition — suggesting that any activity observed for this compound would represent a novel SAR branch within the scaffold, potentially engaging alternative targets such as mycobacterial MetAP1 isoforms under different metal cofactor conditions, or distinct kinase targets including Syk, for which pyrazine-2-carboxamides are established inhibitor scaffolds [4].

Antimycobacterial screening Tuberculosis drug discovery Scaffold hopping

Commercial Purity Benchmarking: 98% HPLC Purity Ensures Reproducible Screening Results Comparable to Curated Commercial Compound Libraries

The target compound is commercially supplied at 98% HPLC purity as documented by ChemicalBook, a purity level that meets or exceeds the typical acceptance criteria for commercial screening compounds (≥95%) and is suitable for direct use in biochemical and cell-based assays without additional purification . This purity specification is comparable to that of the related research compound N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide, which is supplied at 95% purity , and is consistent with the quality standards of major screening libraries. The compound's well-defined analytical characterization — including exact mass (277.06334578 Da), InChI Key (RSILNXRZFWSGMD-UHFFFAOYSA-N), and SMILES notation — enables unambiguous identity verification by LC-MS or NMR, reducing the risk of compound misidentification that can compromise screening campaigns [1]. Boiling point (460.4°C at 760 mmHg) and density (1.438 g/cm³) data further support safe handling and formulation protocols [2].

Compound quality control Screening reproducibility Procurement specifications

Predicted Ionization Behavior (pKa 5.41) Suggests pH-Dependent Solubility and Permeability Distinct from Non-Ionizable Thiazole Analogs

The target compound has a predicted pKa of 5.41 ± 0.70, indicating that the molecule exists predominantly in its neutral form at physiological pH (7.4) but undergoes partial protonation under mildly acidic conditions relevant to the M. tuberculosis phagosomal environment (pH ~5.5–6.0), where pyrazinamide exerts its bactericidal activity [1][2]. This pKa is notably lower than the estimated pKa of the amide NH in simpler N-phenylpyrazine-2-carboxamides (typically >8), a shift attributable to the electron-withdrawing effect of the thiazole ring and the methylcarbamoyl substituent [3]. For context, pyrazinamide itself requires acidic pH for activity because its active metabolite pyrazinoic acid accumulates selectively in acidic environments; the target compound's pKa of 5.41 positions its ionization transition within the pH range where M. tuberculosis resides intracellularly, potentially conferring pH-responsive target engagement that differs mechanistically from the pH-independent activity of 4-arylthiazole analogs such as compound 9b, which lack ionizable groups in the physiological pH range [1][2]. Direct experimental pKa determination and pH-dependent activity profiling would be required to validate this inferred property.

Ionization state pH-dependent activity Formulation development

Recommended Application Scenarios for N-(4-(2-(Methylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide (CAS 1206997-58-1) Based on Quantitative Differentiation Evidence


Hit-Finding Screening Campaigns for Novel Antimycobacterial Agents Targeting Drug-Resistant M. tuberculosis

The N-(thiazol-2-yl)pyrazine-2-carboxamide scaffold has demonstrated validated antimycobacterial activity with lead compound 9b achieving MIC = 0.78 µg/mL against M. tuberculosis H37Rv [1]. The target compound's unique methylcarbamoyl methyl substituent at the thiazole 4-position, combined with its differentiated physicochemical profile (TPSA 125 Ų, XLogP3 -0.4), makes it suitable for inclusion in phenotypic whole-cell screening libraries targeting drug-resistant Mtb strains [2]. Its lower lipophilicity relative to compound 9b (XLogP3 -0.4 vs estimated ~3.0–3.5) predicts reduced non-specific cytotoxicity, potentially yielding hits with wider selectivity windows [1][2]. Researchers should prioritize this compound in screening cascades where follow-up of active hits would involve facile synthetic derivatization at both the pyrazine and thiazole positions to establish SAR.

Biochemical Profiling Against Mycobacterial Methionine Aminopeptidase 1 (MtMetAP1) Under Variable Metal Cofactor Conditions

Published data demonstrate that 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides inhibit MtMetAP1 with IC50 values as low as 0.7 µM and that the extent of inhibition is strongly dependent on the metal cofactor (Ni2+, Co2+, Fe2+) [1]. The target compound, which lacks the 3-amino substitution present in published MtMetAP1 inhibitors but retains the N-(thiazol-2-yl)pyrazine-2-carboxamide core, represents a structurally distinct probe for investigating metal cofactor-dependent inhibition mechanisms. Its predicted pKa of 5.41, which places its ionization transition within the pH range of the MtMetAP1 assay buffer, may confer pH-sensitive binding kinetics that differ from the published benzamido-substituted inhibitors [2]. This compound is recommended for enzymatic profiling against MtMetAP1a under Ni2+, Co2+, Fe2+, and Mn2+ cofactor conditions to determine whether the thiazole 4-methylcarbamoyl methyl substitution can recapitulate or improve upon the inhibition achieved by 3-benzamido derivatives.

Kinase Selectivity Panel Screening Informed by Pyrazine-2-carboxamide Syk Kinase Inhibitor Pharmacophore

Pyrazine-2-carboxamides are established Syk kinase inhibitor scaffolds, with patent US8877760 disclosing numerous examples of N-(thiazol-2-yl)pyrazine-2-carboxamides as Syk inhibitors [1]. The target compound's structural features — specifically the methylcarbamoyl methyl group at the thiazole 4-position — represent an underexplored vector within this pharmacophore class. Given that Syk inhibitors with IC50 values in the low nanomolar range have been reported for optimized pyrazine-2-carboxamides [2], the target compound is suitable for broad kinase selectivity profiling (e.g., 50–100 kinase panel) to determine whether its unique substitution pattern confers selectivity advantages over established pyrazine-2-carboxamide kinase inhibitors. Its moderate TPSA (125 Ų) and low lipophilicity (XLogP3 -0.4) may reduce promiscuous kinase binding associated with more lipophilic analogs [3].

Chemical Probe Development for Investigating pH-Responsive Target Engagement in Mycobacterial Infection Models

The target compound's predicted pKa of 5.41 positions its ionization transition within the pH range of the M. tuberculosis phagosomal environment (pH ~5.5–6.0) [1][2]. This property, combined with its structural relationship to pyrazinamide — which requires acidic pH for bactericidal activity through pyrazinoic acid accumulation — makes the compound a candidate for developing pH-responsive chemical probes. Unlike compound 9b, which lacks ionizable groups and exhibits pH-independent activity, the target compound may show pH-dependent cellular accumulation and target engagement [3]. Researchers should evaluate this compound in macrophage infection models at varying phagosomal pH to determine whether its activity profile recapitulates or diverges from the pH-gated mechanism of pyrazinamide, potentially uncovering new vulnerabilities in the mycobacterial response to acidic stress [2].

Quote Request

Request a Quote for N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.